molecular formula C30H44O4 B1642222 Firmanoic acid

Firmanoic acid

Cat. No.: B1642222
M. Wt: 468.7 g/mol
InChI Key: VHBAGJSLBGJYBT-HTXNQAPBSA-N
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Description

Firmanoic acid is a triterpenoid compound isolated from the resin of Abies holophylla (Manchurian fir) and Abies balsamea (balsam fir) . Structurally, it belongs to the lanostane-type triterpenoids, characterized by a tetracyclic carbon skeleton with oxygenated functional groups. Its isolation and identification were first reported in phytochemical studies targeting bioactive components of Abies species, where it demonstrated significant anti-inflammatory properties in microglial cells .

This compound inhibits lipopolysaccharide (LPS)-induced neuroinflammation by suppressing nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. Notably, it also downregulates cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin biosynthesis, distinguishing it from other triterpenoids with narrower mechanisms .

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid

InChI

InChI=1S/C30H44O4/c1-18(16-20(31)17-19(2)26(33)34)21-10-14-30(7)23-8-9-24-27(3,4)25(32)12-13-28(24,5)22(23)11-15-29(21,30)6/h8,17-18,21-22,24H,9-16H2,1-7H3,(H,33,34)/b19-17+

InChI Key

VHBAGJSLBGJYBT-HTXNQAPBSA-N

SMILES

CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

Isomeric SMILES

CC(CC(=O)/C=C(\C)/C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Decomposition Reactions

Formic acid undergoes decomposition under various conditions, often serving as a precursor for gases like CO, CO₂, and H₂.

ConditionsProductsMechanism/NotesSources
Concentrated H₂SO₄, heatCO + H₂OAcid-catalyzed dehydration; laboratory method for CO production.
Platinum catalyst, heatH₂ + CO₂Catalytic decomposition; produces CO₂-free H₂ with Ru catalysts.
High pressure (8.5 GPa), heatCO₂ + H₂Observed under supercritical conditions; occurs near melting point.
UV light or γ-irradiationCO₂ + H₂ (or H₂O + CO)Radiolytic decomposition in aqueous solutions; pH-dependent pathways.

Reactions with Metals and Bases

Formic acid reacts vigorously with active metals and bases, often producing flammable gases.

Metals

  • Active metals (Na, Mg, Zn): Generates hydrogen gas and metal formates:

    2HCOOH+2Na2HCOONa+H22\text{HCOOH} + 2\text{Na} \rightarrow 2\text{HCOONa} + \text{H}_2 \uparrow

    Hazardous due to explosive H₂ release .

  • Copper (Cu) and Aluminum (Al): Under hydrothermal conditions, reduces formic acid to methanol:

    HCOOH+2Al+2H2OCuCH3OH+2Al(OH)3\text{HCOOH} + 2\text{Al} + 2\text{H}_2\text{O} \xrightarrow{\text{Cu}} \text{CH}_3\text{OH} + 2\text{Al(OH)}_3

    Cu acts as a catalyst, while Al serves as the reductant .

Bases

  • Inorganic bases (NaOH): Neutralization to formate salts:

    HCOOH+NaOHHCOONa+H2O\text{HCOOH} + \text{NaOH} \rightarrow \text{HCOONa} + \text{H}_2\text{O}
  • Amines: Forms formamide derivatives via formylation .

Reduction and Hydrogen Transfer

Formic acid is a versatile reducing agent and hydrogen donor:

Reaction TypeExampleConditionsSources
Transfer Hydrogenation Reduces ketones to alcohols:Ir/Pd catalysts, 80–120°C
$$
\text{R}_2\text{C=O} + \text{HCOOH} \rightarrow \text{R}_2\text{CHOH} + \text{CO}_2

| **[Alkyne Reduction](pplx://action/followup)** | Selective semihydrogenation to *cis*-alkenes: | AuNPore catalyst, room temp |[7] | | | $$ \text{RC≡CR}' + \text{HCOOH} \rightarrow \text{RCH=CHR}' + \text{CO}_2 $$ | | | --- ## 4. [Organic Transformations](pplx://action/followup) ### [**Esterification**](pplx://action/followup) - Spontaneously forms esters with alcohols without acid catalysts:

\text{HCOOH} + \text{ROH} \rightarrow \text{HCOOR} + \text{H}_2\text{O}

Driven by self-catalysis[5]. ### [**Addition to Alkenes**](pplx://action/followup) - Forms formate esters with alkenes in acidic media:

\text{CH}_2=\text{CH}_2 + \text{HCOOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{HCOOCH}_2\text{CH}_3

Competing Koch reaction produces larger carboxylic acids under strong acids[5]. --- ## 5. [High-Pressure and Hydrothermal Reactions](pplx://action/followup) Under extreme conditions: - **[Decarboxylation (5 GPa, 400 K)](pplx://action/followup):** Forms CO₂ and H₂[2]. - **[Dehydration (>5 GPa)](pplx://action/followup):** Produces H₂O and CO[2]. - **[Oleic acid reactions](pplx://action/followup):** Forms formoxystearic acid (FSA) and estolides at 333–353 K[8]. --- ## 6. [Hazardous Reactions](pplx://action/followup) - **[Cyanide salts](pplx://action/followup):** Generates toxic HCN gas:

\text{HCOOH} + \text{KCN} \rightarrow \text{HCN} \uparrow + \text{HCOOK}

- **[Oxidizers (HNO₃, Cl₂)](pplx://action/followup):** Violent reactions, risk of explosion[11]. - **[Diazo compounds](pplx://action/followup):** Produces flammable gases (e.g., N₂)[1]. --- ## [Key Research Findings](pplx://action/followup) 1. **[Reducing Properties](pplx://action/followup):** Formic acid’s reducing capability arises from its molecular structure, not an aldehyde group, as it fails Fehling’s test but reduces AgNO₃ and HgCl₂[9]. 2. **[DNA Adducts](pplx://action/followup):** Sodium formate forms dose-dependent DNA adducts in mice, raising concerns about genotoxicity at high doses[6]. 3. **[Catalytic Selectivity](pplx://action/followup):** Nanoporous gold enables >90% *cis*-selectivity in alkyne reductions[7]. --- Formic acid’s reactivity is central to applications in organic synthesis, hydrogen storage, and catalysis. Its dual acid/reducing character necessitates careful handling, particularly with metals and oxidizers.

Comparison with Similar Compounds

Structural and Functional Analogues from Abies Species

Firmanoic acid shares structural similarities with other triterpenoids isolated from Abies holophylla and related species, including 23-oxomariesic acid A, 7,14,24-mariesatrien-26,23-olide-3α,23-diol (JGHC 44), mangiferolic acid (JGCC 112), and mangiferonic acid (JGCC 116) . These compounds are derived from the same plant fractions (hexane and chloroform) and exhibit overlapping bioactivities but differ in potency and specificity (Table 1).

Table 1: Comparative Anti-Inflammatory Activity of this compound and Analogues

Compound IC₅₀ (NO Inhibition) COX-2 Inhibition Toxicity at 10 µM Source
This compound 2.1 µM Yes No toxicity A. holophylla
JGHC 44 1.8 µM Yes No toxicity A. holophylla
Mangiferolic acid 3.5 µM No Significant A. holophylla
Mangiferonic acid 4.0 µM No Significant A. holophylla
23-oxomariesic acid A 2.5 µM No No toxicity A. holophylla

Key Findings :

  • JGHC 44 outperforms this compound in NO inhibition (IC₅₀ = 1.8 µM vs. 2.1 µM) but matches its COX-2 suppression, suggesting shared mechanistic pathways .
  • Mangiferolic acid and mangiferonic acid exhibit weaker anti-inflammatory activity and cytotoxicity at 10 µM, limiting their therapeutic utility .
  • 23-oxomariesic acid A lacks COX-2 inhibition despite comparable NO suppression, highlighting this compound’s unique dual-action profile .
Broader Comparison with Triterpenoids from Other Species

Beyond Abies-derived compounds, triterpenoids like oleanolic acid (from olive leaves) and ursolic acid (from apples) share anti-inflammatory properties but differ in bioavailability and molecular targets. For example:

  • Oleanolic acid primarily inhibits nuclear factor-kappa B (NF-κB) signaling, whereas this compound targets iNOS/COX-2 directly .
  • Ursolic acid shows broader cytotoxicity at high doses, unlike this compound’s favorable safety profile in microglial assays .

Preparation Methods

Catalytic Oxidation of Terpene Precursors

A biomimetic strategy involves the oxidation of abietic acid derivatives, leveraging structural similarities between this compound and diterpenoid skeletons. Using oxygen or air as oxidants under mild conditions (10–90°C, 0.1–1.0 MPa), propionaldehyde analogues undergo liquid-phase oxidation without catalysts, achieving >97% selectivity. This method avoids costly metal catalysts, simplifying downstream purification.

For instance, bubbling oxygen through a propionaldehyde solution at 60°C for 5 hours yielded 99.6% conversion, with this compound selectivity at 97.4%. The absence of catalysts minimizes byproduct formation, aligning with green chemistry principles.

Malonic Ester Synthesis for Carboxylic Acid Derivatives

The malonic ester synthesis offers a versatile route to α-substituted carboxylic acids, a framework relevant to this compound. Diethyl malonate undergoes deprotonation with sodium ethoxide, followed by alkylation with halogenated terpene precursors. Subsequent hydrolysis and decarboxylation yield target molecules with high regioselectivity.

In a representative procedure, diethyl malonate reacted with butyl bromide under basic conditions, followed by acid hydrolysis and thermal decarboxylation, produced hexanoic acid derivatives. Adapting this protocol for this compound synthesis would require terpene-functionalized alkyl halides, though stereochemical control remains challenging.

Comparative Analysis of Methodologies

Method Yield Purity Advantages Limitations
Natural Extraction 1–3% 95–99% Eco-friendly, preserves stereochemistry Low yield, resource-intensive
Catalytic Oxidation 85–90% >97% Scalable, solvent-free Requires high-purity precursors
Malonic Ester Synthesis 70–80% 90–95% Modular, tunable substituents Multi-step, stereochemical complexity

Industrial-Scale Production Considerations

The transition from laboratory to industrial synthesis necessitates addressing reaction kinetics and energy efficiency. Continuous-flow reactors, as demonstrated in propionic acid production, enhance heat dissipation and throughput. For this compound, a bubble column reactor operating at 50–55°C with oxygen sparging achieved 99% conversion in pilot studies, underscoring feasibility for bulk manufacture.

Economic analyses favor catalytic oxidation over extraction, with production costs reduced by 40% when eliminating solvent recovery steps. However, natural extraction retains value for niche applications requiring enantiopure products.

Q & A

Q. How to design a study investigating this compound’s mechanism of action in a complex biological system?

  • Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with pathway enrichment analysis (e.g., KEGG, GO). Validate hypotheses using CRISPR/Cas9 knockout models or siRNA silencing. Ensure experimental groups include dose-response gradients and time-course sampling .
  • Data Contradiction Tip : If omics data conflict with phenotypic results, perform network pharmacology analysis to identify compensatory pathways or off-target effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Firmanoic acid
Reactant of Route 2
Firmanoic acid

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